

MT-4 Cell Line: A Technical Guide to Doubling Time and Ploidy

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Compound of Interest

Compound Name: MT-4

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This technical guide provides a comprehensive overview of the core biological characteristics of the **MT-4** cell line, specifically focusing on its doubling time and ploidy. This information is critical for the effective design and interpretation of experiments in virology, immunology, and oncology research.

Core Characteristics of the MT-4 Cell Line

The **MT-4** cell line is a human T-cell lymphoblastoid line established by the co-cultivation of cord blood lymphocytes with peripheral blood leukocytes from an adult T-cell leukemia (ATL) patient. A key feature of this cell line is its transformation by the Human T-lymphotropic virus type 1 (HTLV-1).

Quantitative Data Summary

For ease of reference, the key quantitative characteristics of the **MT-4** cell line are summarized in the table below.

Parameter	Value	Reference
Doubling Time	Approximately 30 hours	[1]
Ploidy	Diploid (2n=46)	[1]
Cell Type	T-cell lymphoblast	
Origin	Human (cord blood lymphocytes and adult T-cell leukemia patient peripheral blood leukocytes)	
Virus	Human T-lymphotropic virus type 1 (HTLV-1) positive	

Experimental Protocols

Detailed methodologies for the determination of doubling time and ploidy are essential for reproducing and building upon existing research. The following sections provide step-by-step protocols for these fundamental cell biology assays.

Determination of MT-4 Cell Line Doubling Time

Objective: To experimentally determine the population doubling time of the **MT-4** cell line.

Materials:

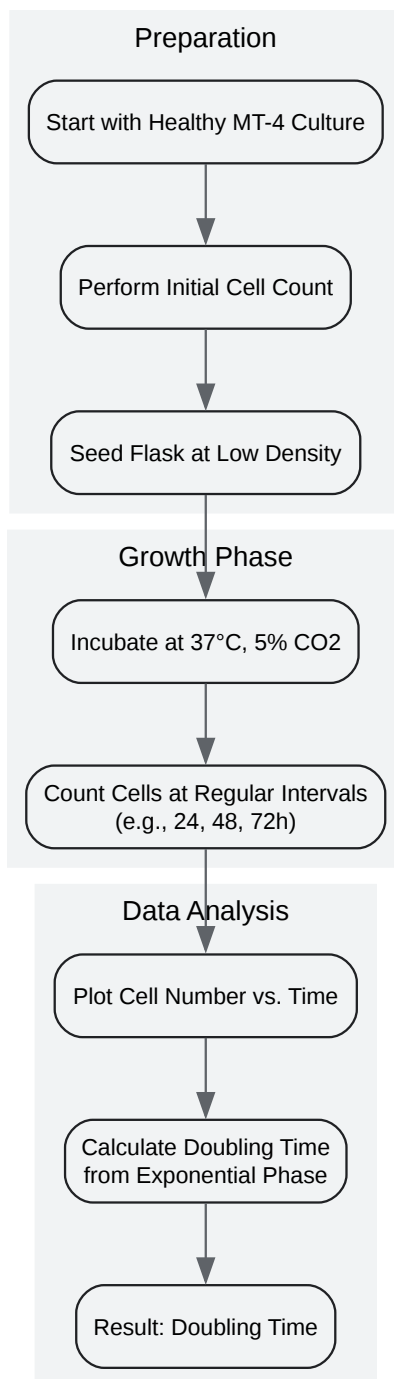
- **MT-4** cell culture
- Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and 2 mM L-glutamine)
- T-25 or T-75 culture flasks
- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)
- Microscope

- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Start with a healthy, exponentially growing culture of **MT-4** cells.
 - Perform a cell count to determine the viable cell concentration.
 - Seed a new culture flask (e.g., T-25) at a known low density (e.g., 2×10^5 cells/mL) to ensure logarithmic growth.
- Incubation:
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Counting at Intervals:
 - At regular time intervals (e.g., every 24 hours for 72-96 hours), collect a representative sample of the cell suspension.
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
- Data Analysis:
 - Plot the viable cell number against time on a logarithmic scale. The resulting graph should have a linear portion representing the exponential growth phase.
 - The doubling time can be calculated using the following formula: $\text{Doubling Time} = (T * \log(2)) / (\log(N_t) - \log(N_0))$ Where:
 - T = Time interval between two points in the exponential phase
 - N_t = Number of cells at the later time point
 - N₀ = Number of cells at the earlier time point

Workflow for Determining Cell Doubling Time

[Click to download full resolution via product page](#)*Workflow for Determining Cell Doubling Time*

Determination of MT-4 Cell Line Ploidy by Flow Cytometry

Objective: To determine the DNA content and ploidy of the **MT-4** cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

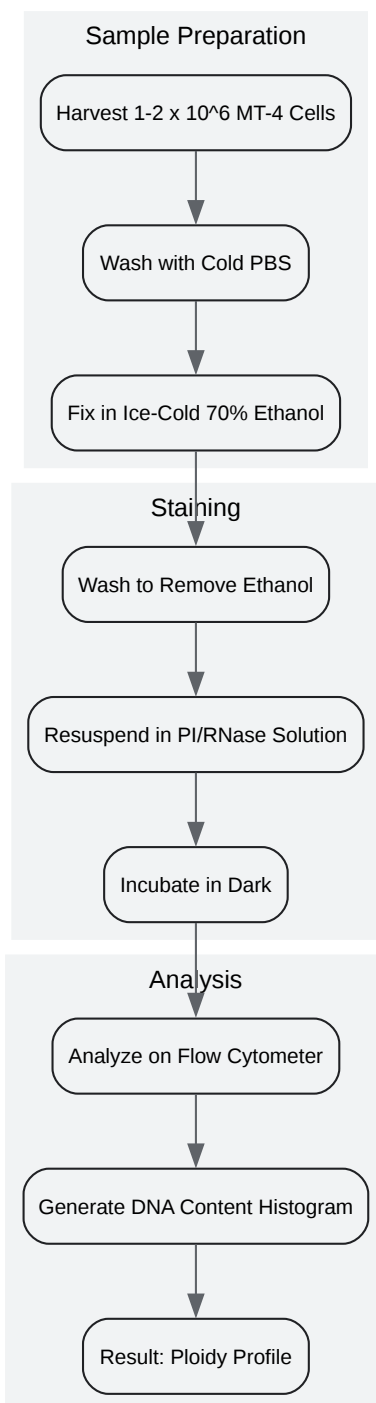
- **MT-4** cell culture
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Harvesting:
 - Collect approximately $1-2 \times 10^6$ **MT-4** cells from an exponentially growing culture.
 - Centrifuge the cells and wash the pellet with cold PBS.
- Fixation:
 - Resuspend the cell pellet in a small volume of cold PBS.
 - While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate the cells on ice or at -20°C for at least 30 minutes.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution.

- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Acquire data for at least 10,000 events.
 - Generate a histogram of PI fluorescence intensity. A diploid cell population will show a prominent G1 peak and a smaller G2/M peak with twice the fluorescence intensity of the G1 peak.

Workflow for Ploidy Analysis by Flow Cytometry

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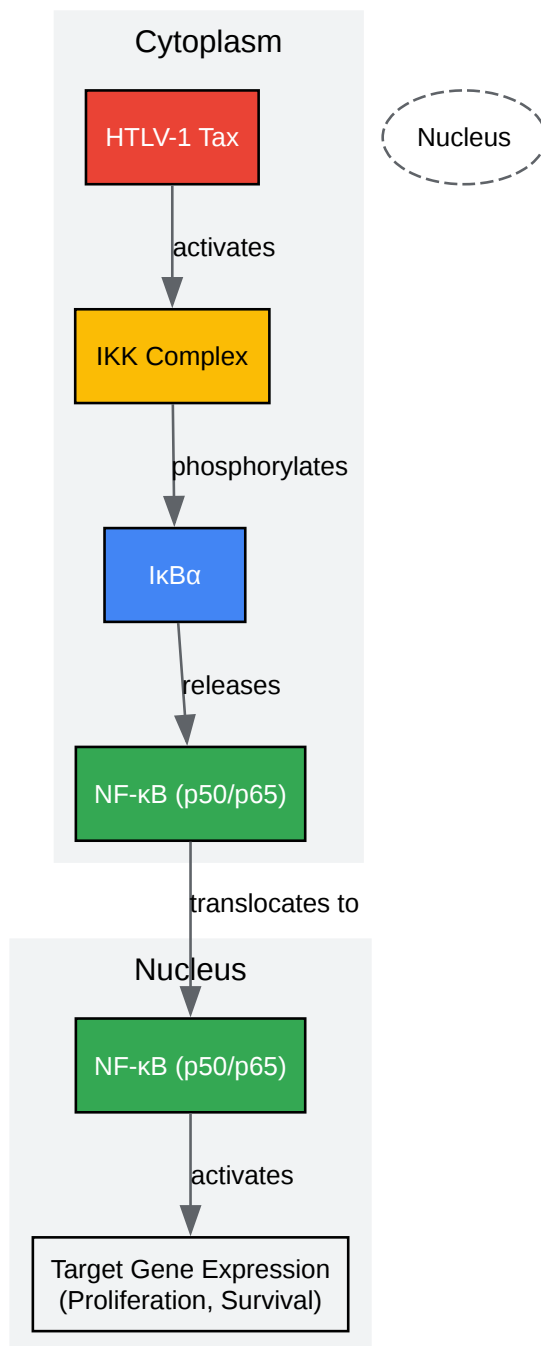
Signaling Pathways in MT-4 Cells

The transformation of **MT-4** cells by HTLV-1 results in the constitutive activation of several signaling pathways that drive cell proliferation and survival. The viral oncoprotein Tax plays a central role in this process.

Key Signaling Pathways Activated by HTLV-1 Tax

The HTLV-1 Tax protein is a potent trans-activator that dysregulates multiple cellular signaling pathways, most notably the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and TCR (T-cell receptor) signaling pathways.

- **NF- κ B Pathway:** Tax constitutively activates the IKK (I κ B kinase) complex, leading to the phosphorylation and degradation of I κ B α . This allows for the nuclear translocation of NF- κ B transcription factors (p50/p65), which then drive the expression of genes involved in cell proliferation, survival, and inflammation.
- **TCR Pathway:** While **MT-4** cells are not continuously stimulated through their TCR, the HTLV-1 Tax protein can mimic aspects of TCR signaling. This can lead to the activation of downstream effectors that contribute to T-cell activation and proliferation.

Simplified HTLV-1 Tax-Mediated NF- κ B Activation[Click to download full resolution via product page](#)*Simplified HTLV-1 Tax-Mediated NF- κ B Activation*

This guide provides foundational information and protocols for working with the **MT-4** cell line. A thorough understanding of its doubling time and diploid nature, along with the underlying signaling pathways driving its proliferation, is crucial for its effective use in research and development.

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References

- 1. HTLV-1 infection promotes excessive T cell activation and transformation into adult T cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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